![molecular formula C19H23N5O3 B2581519 2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922017-64-9](/img/structure/B2581519.png)
2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anti-inflammatory Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, certain derivatives have demonstrated IC50 values against COX-1 and COX-2 enzymes, highlighting their potential as anti-inflammatory agents:
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results suggest that the compound may possess similar or enhanced anti-inflammatory effects compared to established drugs like celecoxib and diclofenac .
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. A notable study highlighted the effectiveness of related compounds in inhibiting tumor growth in vivo, indicating potential applications in cancer therapy .
The biological activity of This compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
- Induction of Apoptosis : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Cell Cycle Arrest : Some studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives can induce cell cycle arrest in cancer cells, leading to inhibited proliferation .
Study on Anti-inflammatory Effects
A study conducted on carrageenan-induced paw edema in rats demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives significantly reduced inflammation compared to control groups treated with indomethacin. The effective doses (ED50) for selected compounds were reported as follows:
Compound | ED50 (μM) |
---|---|
7 | 11.60 |
8 | 8.23 |
9 | 9.47 |
These findings support the potential use of these compounds in treating inflammatory conditions .
Anticancer Efficacy Assessment
In a recent evaluation of anticancer efficacy, derivatives similar to This compound were tested against various cancer cell lines (e.g., breast and colon cancer). Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a promising therapeutic index for further development .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of an ethoxy group and an acetamide moiety enhances its solubility and potential bioactivity.
Antimicrobial Activity
Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant antimicrobial properties. The specific compound in focus has not been extensively tested; however, its structural similarities suggest potential efficacy against various bacterial strains.
Case Study: Antitubercular Activity
A study evaluated substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures. These derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM for potent analogs, indicating their potential as antitubercular agents.
Anticancer Properties
The anticancer activity of pyrazolo[3,4-d]pyrimidines is well documented. Modifications in the structure can enhance selectivity and potency against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazolopyrimidine compounds exhibit significant anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.
Inhibition of COX Enzymes
A study assessed various pyrazolopyrimidine derivatives against COX enzymes using an inhibitor screening assay. The results indicated that certain derivatives suppressed COX enzyme activity effectively.
Eigenschaften
IUPAC Name |
2-ethoxy-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-3-27-12-17(25)20-8-9-24-18-16(10-22-24)19(26)23(13-21-18)11-15-6-4-14(2)5-7-15/h4-7,10,13H,3,8-9,11-12H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKSJROSZFEJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.